AHU2
Description
AHU2 is a synthetic chemical compound derived from AHU1, a planar molecule composed of a maleimide group and a morpholine moiety connected via a benzene ring . This compound was synthesized as part of a structure-activity relationship (SAR) study to optimize antimicrobial activity, specifically targeting the inhibition of Shiga toxin (Stx) expression in enterohemorrhagic E. coli (EHEC) . The morpholine ring in AHU1 was replaced with a piperazine ring substituted with a methyl group to create this compound, enhancing its biochemical interactions and inhibitory potency .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.401 |
IUPAC Name |
1-[4-(4-Butyl-piperazin-1-yl)-phenyl]-pyrrole-2,5-dione |
InChI |
InChI=1S/C18H23N3O2/c1-2-3-10-19-11-13-20(14-12-19)15-4-6-16(7-5-15)21-17(22)8-9-18(21)23/h4-9H,2-3,10-14H2,1H3 |
InChI Key |
PCWDZOOAOLLUKZ-UHFFFAOYSA-N |
SMILES |
O=C(C=C1)N(C2=CC=C(N3CCN(CCCC)CC3)C=C2)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHU2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications
The AHU series includes four derivatives (AHU1–AHU4) with distinct structural modifications:
Activity Comparison
Inhibition of stx2::GFP Expression
| Compound | Inhibition at 25 µM | Inhibition at 50 µM | Statistical Significance (vs. AHU1) |
|---|---|---|---|
| AHU1 | ~40% | 60% | Baseline |
| This compound | Not reported | ~100% | p < 0.05 |
| AHU3 | >60% | ~100% | p < 0.05 |
| AHU4 | 0% | 0% | N/A |
- Key Findings :
- This compound and AHU3 achieved near-complete inhibition of stx2::GFP expression at 50 µM, significantly outperforming AHU1 (p < 0.05) .
- AHU4’s phenyl substitution on the maleimide group abolished activity, confirming the maleimide’s critical role in toxicity inhibition .
- AHU3 demonstrated superior efficacy at lower concentrations (25 µM), leading to its selection for further studies .
Structure-Activity Relationship (SAR) Insights
Maleimide Group : Essential for activity. Substitution (AHU4) eliminated inhibition, suggesting the maleimide interacts directly with bacterial targets .
Piperazine vs. Morpholine : Replacing morpholine with piperazine improved potency, likely due to enhanced solubility or binding affinity .
Alkyl Chain Length : The butyl group in AHU3 provided greater inhibition than the methyl group in this compound, highlighting the importance of hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
